4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 95461-21-5
Cat. No.: VC16160767
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95461-21-5 |
|---|---|
| Molecular Formula | C9H11NOS |
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C9H11NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11) |
| Standard InChI Key | VTJUDAHMLJPMOG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=CS2)C(=O)N |
Introduction
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound that belongs to the class of tetrahydrobenzo[b]thiophenes, which are derivatives of the benzothiophene ring system. This compound is particularly interesting due to its potential applications in pharmaceutical chemistry and its structural properties.
Synthesis
The synthesis of derivatives related to 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide often involves complex organic reactions. For example, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are synthesized through decyclization reactions of specific thiophene-3-carboxylic acids .
Derivatives
Several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been studied for their pharmacological properties. For instance, 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and other derivatives have been investigated for their interactions with biological targets .
Analgesic Activity
Some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have shown analgesic effects. For example, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit analgesic activity exceeding that of metamizole .
Other Biological Activities
While specific biological activities of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not detailed, related compounds have been studied for their interactions with various biological targets, including protein receptors .
Structural Analysis
The structural analysis of derivatives often involves techniques such as NMR spectroscopy and IR spectrometry to confirm the molecular structure . These methods are crucial for understanding the chemical properties and potential biological activities of these compounds.
Docking Studies
Docking studies have been performed on some derivatives to assess their binding affinity to specific protein targets. These studies help in understanding how modifications to the tetrahydrobenzo[b]thiophene ring affect biological activity .
Data Table: Chemical Identifiers for Related Compounds
Note: The specific chemical identifiers for 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not provided in the available sources.
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